

2-Piperidinopyrimidine-5-boronic acid CAS number 1002128-86-0

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Compound of Interest

Compound Name: 2-Piperidinopyrimidine-5-boronic acid

Cat. No.: B1454291

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An In-Depth Technical Guide to **2-Piperidinopyrimidine-5-boronic acid** (CAS: 1002128-86-0):
A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." **2-Piperidinopyrimidine-5-boronic acid** (CAS: 1002128-86-0) is a quintessential example of such a building block, embodying a strategic convergence of three powerful chemical motifs.^{[1][2][3]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, handling, synthesis, and application of this versatile reagent.

At its heart lies the pyrimidine core, a nitrogen-containing heterocycle fundamental to life as a component of nucleobases and a cornerstone of numerous FDA-approved drugs, particularly kinase inhibitors.^{[1][3][4]} Fused to this is the piperidine moiety, a saturated heterocycle renowned for its ability to enhance druggability by improving pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and providing ideal vectors for exploring the binding pockets of biological targets.^[2] The final component, the boronic acid, serves a dual purpose. It is a supremely versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, enabling the rapid generation of molecular libraries.^{[5][6]} Concurrently, the boronic acid itself can act as a pharmacophore, forming reversible covalent

bonds with key residues in enzyme active sites, a strategy famously employed in protease inhibitors.^{[6][7]}

This document provides a detailed exploration of **2-Piperidinopyrimidine-5-boronic acid**, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for its use in the laboratory.

Section 1: Physicochemical Properties and Strategic Handling

The utility of any chemical reagent is intrinsically linked to its stability and proper handling. Boronic acids, while powerful, require careful management to ensure their integrity and reactivity.

Property	Value	Reference(s)
CAS Number	1002128-86-0	[8][9][10]
Molecular Formula	C ₉ H ₁₄ BN ₃ O ₂	[9][10][11]
Molecular Weight	207.04 g/mol	[9][11]
Typical Purity	≥96%	[12]
Classification	Heterocyclic Building Block	[9]
Protein Degradation Building Block	[12]	

Stability and Storage: Preserving Reactivity

Boronic acids are susceptible to two primary degradation pathways: protodeboronation (hydrolysis of the C-B bond) and dehydration to form cyclic anhydrides known as boroxines. These processes diminish the reagent's efficacy in coupling reactions. Therefore, stringent storage conditions are not merely recommendations but are critical for experimental success.

Condition	Recommendation	Rationale	Reference(s)
Temperature	Refrigerate (Store below 4°C / 39°F)	Minimizes the rate of decomposition and dehydration reactions.	[13] [14]
Atmosphere	Store under an inert atmosphere (e.g., Nitrogen or Argon)	Prevents oxidation and minimizes contact with atmospheric moisture, which can lead to hydrolysis.	[13]
Moisture	Keep in a tightly sealed container in a dry environment (desiccator recommended)	Exposure to moisture is a primary driver of hydrolysis (protodeboronation) and can cause clumping, making handling difficult.	[13] [15]
pH	Avoid strongly acidic or basic conditions during storage	Both extremes can catalyze the cleavage of the carbon-boron bond. Boronic acids are generally most stable at a neutral pH.	[13]

Safe Handling and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount. While this specific compound does not have exhaustive toxicological data, the general class of boronic acids and their potential degradation products warrant caution.

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[\[13\]](#)[\[16\]](#)
- Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of fine dust.[\[13\]](#)

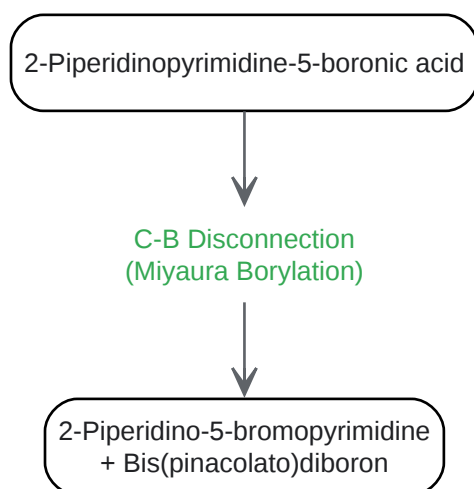
- Handling: Use scoops or spatulas for transferring the powder to avoid generating dust.[14]
Avoid direct contact with skin, eyes, and clothing.[13]
- Associated Hazards: It is crucial to note that boronic acids can degrade to boric acid, a compound classified with reproductive toxicity (H360: May damage fertility or the unborn child). Therefore, all handling should be performed with the assumption of this potential hazard.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[16]

Section 2: Synthesis and Characterization

While **2-Piperidinopyrimidine-5-boronic acid** is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control. A common and logical approach is the palladium-catalyzed borylation of a halogenated precursor.

Retrosynthetic Analysis

The most direct synthetic pathway involves the installation of the boronic acid group onto a pre-formed 2-piperidinopyrimidine core. This is typically achieved from the corresponding 5-bromo derivative, which serves as a stable and readily available starting material.



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Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol: Miyaura Borylation

This protocol describes a robust method for synthesizing the pinacol ester of the target boronic acid, which is often used as a more stable surrogate in coupling reactions and can be hydrolyzed to the boronic acid if needed.

- **Reactor Setup:** To a dry Schlenk flask containing a magnetic stir bar, add 2-piperidino-5-bromopyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).^[17]
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
- **Catalyst and Solvent Addition:** Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2 , 0.03 equiv.) to the flask. Then, add anhydrous 1,4-dioxane via syringe.^[17]
- **Reaction:** Heat the reaction mixture to 90-100 °C and stir for 3-12 hours.
 - **Causality:** The base (potassium acetate) is crucial for the catalytic cycle, facilitating the regeneration of the active palladium catalyst. Pd(dppf)Cl_2 is an excellent catalyst for this transformation due to its high activity and stability.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired **2-piperidinopyrimidine-5-boronic acid** pinacol ester.

Quality Control and Characterization

The identity and purity of the final compound should be rigorously confirmed. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.^[9]

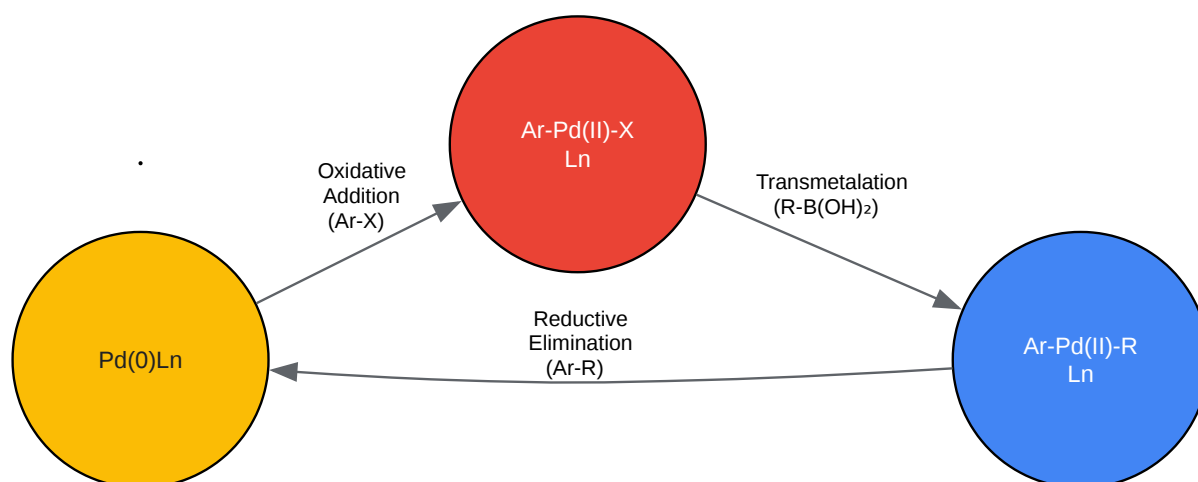
- ^1H NMR: Will confirm the presence of protons on the pyrimidine and piperidine rings and the absence of the bromo-precursor.
- LC-MS: Provides a determination of purity (by peak area at a specific wavelength) and confirms the correct molecular weight of the compound.

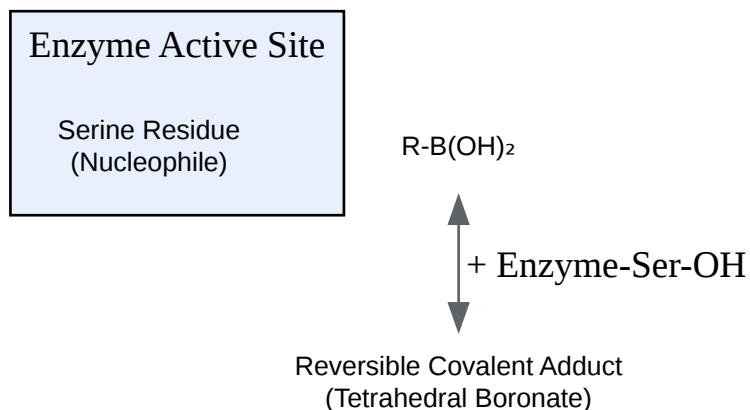
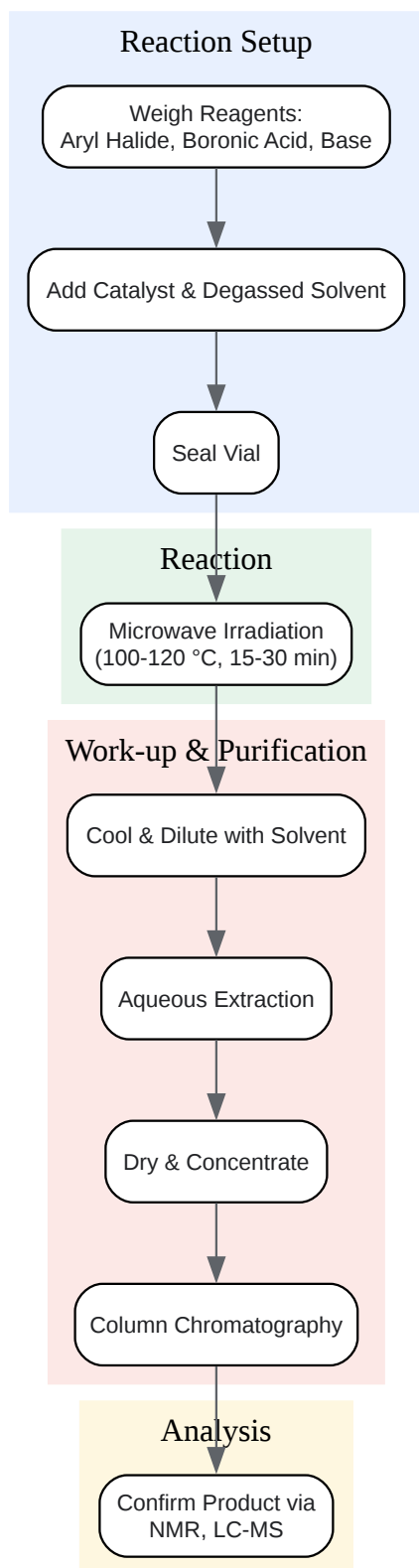
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **2-Piperidinopyrimidine-5-boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.^[5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-deficient nature of the pyrimidine ring and the favorable electronic environment at the 5-position make this substrate highly reactive and efficient in the crucial transmetalation step.^{[5][18]}





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